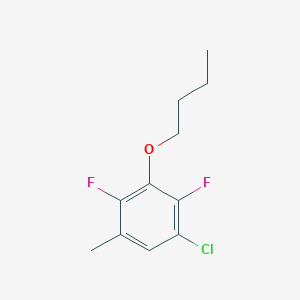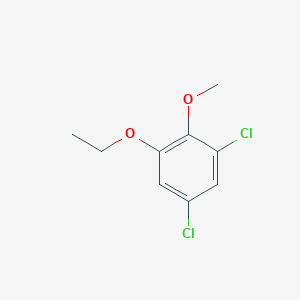
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene is an organic compound with the molecular formula C11H13ClF2O It is a derivative of benzene, substituted with butoxy, chloro, difluoro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene typically involves the substitution reactions on a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 1-chloro-2,4-difluoro-5-methylbenzene is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for methoxy substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation of the butoxy group.
Reduction: Lithium aluminum hydride in dry ether for reduction of difluoro groups.
Major Products
Substitution: 3-Butoxy-1-methoxy-2,4-difluoro-5-methylbenzene.
Oxidation: 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzoic acid.
Reduction: 3-Butoxy-1-chloro-2-fluoro-5-methylbenzene.
Aplicaciones Científicas De Investigación
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups like chloro and difluoro enhances its reactivity towards nucleophiles. The butoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butoxy-1-chloro-2,4-difluorobenzene
- 3-Butoxy-1-chloro-2,4-difluoro-5-ethylbenzene
- 3-Butoxy-1-chloro-2,4-difluoro-5-isopropylbenzene
Uniqueness
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both butoxy and difluoro groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-butoxy-1-chloro-2,4-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2O/c1-3-4-5-15-11-9(13)7(2)6-8(12)10(11)14/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXZVSNNCPGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1F)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














